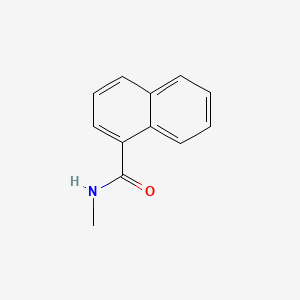

N-Methyl-1-naphthalenecarboxamide

Vue d'ensemble

Description

N-Methyl-1-naphthalenecarboxamide is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

N-Methyl-1-naphthalenecarboxamide is a novel fungicidal compound that primarily targets the fungus Rhizoctonia solani

Mode of Action

Studies have shown that the compound causes significant morphological changes in rhizoctonia solani, including hyphal swelling, uneven thickness, fractures, deformities, and increased surface warts . These changes suggest that this compound may interfere with the structural integrity or function of the fungal cell wall or membrane.

Biochemical Pathways

These DEGs are significantly enriched in functions related to cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . This suggests that this compound may affect multiple biochemical pathways related to cell wall and membrane structure and function.

Result of Action

The result of this compound’s action is the inhibition of Rhizoctonia solani growth. The compound causes significant morphological changes in the fungus, including hyphal swelling and deformities . Additionally, the compound induces a red secretion and progressive creeping growth in the mycelium . These effects likely contribute to the compound’s fungicidal activity.

Analyse Biochimique

Biochemical Properties

N-Methyl-1-naphthalenecarboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit enzymes such as acetylcholinesterase, monoamine oxidase, and cytochrome P450 . These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to interact with receptors such as muscarinic, serotonin, and dopamine receptors . These interactions can lead to changes in cell signaling and gene expression, ultimately affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes and receptors, modulating their activity and function. For instance, its inhibitory effects on acetylcholinesterase and monoamine oxidase are well-documented . These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its effects can vary depending on the experimental setup and duration . Long-term studies are essential to understand the compound’s potential therapeutic applications and any adverse effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that this compound can inhibit enzymes and modulate receptor activity at specific dosages . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing cellular metabolism and function. For instance, this compound’s inhibitory effects on cytochrome P450 can impact the metabolism of other compounds . Understanding these metabolic pathways is essential for predicting the compound’s effects and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that this compound can be transported across cell membranes and distributed within various tissues . These interactions are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been observed to localize within specific cellular compartments, influencing its interactions with biomolecules and its overall activity . Understanding the subcellular localization is crucial for predicting the compound’s effects and potential therapeutic applications.

Activité Biologique

N-Methyl-1-naphthalenecarboxamide, a compound with the chemical formula C_{11}H_{11}N O, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, applications, and mechanisms of action based on recent studies and findings.

- Molecular Weight : 173.21 g/mol

- Chemical Structure : The compound features a naphthalene ring system with a carboxamide functional group, which is crucial for its biological activity.

Biological Activities

This compound has been investigated for several biological activities:

1. Antimicrobial Activity

Research indicates that compounds related to this compound exhibit antimicrobial properties. For instance, studies on methoxylated and methylated derivatives of naphthalene carboxamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

2. Anticancer Potential

The compound's structural analogs have demonstrated significant growth inhibition against human breast cancer MCF-7 cells. The half-maximal inhibitory concentration (IC50) values suggest potent anticancer activity, with some derivatives showing enhanced efficacy through structural modifications .

3. Fungicidal Properties

This compound derivatives have been explored for their fungicidal effects. A specific derivative demonstrated an inhibition rate of 87.64% against Rhizoctonia solani, indicating its potential as a novel fungicide .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Cell Membrane Disruption : The compound has been shown to damage cell membranes, leading to increased permeability and eventual cell death in microbial organisms.

- Antioxidant Activity : Some studies suggest that the compound may enhance antioxidant defenses in cells, contributing to its protective effects against oxidative stress .

- Target Interaction : The binding affinity of the compound to specific cellular targets such as enzymes or receptors plays a critical role in modulating biological pathways.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Effectiveness (IC50/EC50) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Varies by derivative | |

| Anticancer | MCF-7 cells | 27 nM | |

| Fungicidal | Rhizoctonia solani | EC50 = 4.25 μg/mL |

Research Highlights

- A study reported that this compound derivatives could be optimized for improved bioactivity through methylation strategies, enhancing their interaction with biological targets .

- Another investigation focused on the synthesis of these compounds using biomimetic methods, showcasing their potential for agricultural applications as fungicides .

Applications De Recherche Scientifique

Anion Sensing

N-Methyl-1-naphthalenecarboxamide has been utilized in the development of selective anion sensors. These sensors are crucial for detecting specific anions due to their significant roles in biological systems and industrial applications.

- Methodology : The anion detection involves a photo-induced colorimetric reaction using a cationic receptor in the presence of molecules with multiple carboxyl groups (e.g., succinate, citrate).

- Results : The study demonstrated that radical anions were generated via photo-induced electron transfer, indicating effective anion detection capabilities.

C–H Methylation

In organic synthesis, this compound serves as a reagent for the selective C–H methylation of sp and sp carbon centers.

- Methodology : The process employs phenyl trimethylammonium iodide (PhMeNI) as a safe and effective methylating agent.

- Results : This method showcases a broad substrate scope, allowing for efficient methylation of amides, N-heterocycles, and alcohols, thus expanding synthetic pathways in organic chemistry.

Pharmacological Studies

The compound has potential implications in drug design, particularly through its interactions with biological targets like enzymes and receptors.

- Interaction Studies : Preliminary studies suggest that this compound may exhibit binding affinities with specific proteins or nucleic acids. However, detailed pharmacological profiling is still required to fully understand its effects.

Case Study 1: Development of Anion Sensors

Research conducted on the use of this compound in anion sensing demonstrated its effectiveness in detecting environmental pollutants. The study highlighted the compound's ability to selectively bind to harmful anions, thereby providing a reliable method for environmental monitoring.

Case Study 2: Synthetic Applications

A study focusing on C–H methylation illustrated that this compound could facilitate reactions that are otherwise challenging. The findings suggested that this compound could significantly enhance the efficiency of synthetic routes in organic chemistry.

Propriétés

IUPAC Name |

N-methylnaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-13-12(14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDKAODVKCSVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187608 | |

| Record name | N-Methyl-1-naphthalenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3400-33-7 | |

| Record name | N-Methyl-1-naphthalenecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003400337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-naphthamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-1-naphthalenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.